molecular formula C24H25ClN2O2 B11329808 2-(4-tert-butylphenoxy)-N-(2-chlorobenzyl)-N-(pyridin-2-yl)acetamide

2-(4-tert-butylphenoxy)-N-(2-chlorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11329808
M. Wt: 408.9 g/mol
InChI Key: GAKQJSHXSCURGM-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, a chlorophenylmethyl group, and a pyridinylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenol with an appropriate acylating agent to form the tert-butylphenoxy intermediate. This intermediate is then reacted with 2-chlorobenzyl chloride under basic conditions to introduce the chlorophenylmethyl group. Finally, the resulting compound is coupled with 2-pyridylacetamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-TERT-BUTYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-TERT-BUTYLPHENOXY)ACETAMIDE: Shares the tert-butylphenoxy group but lacks the chlorophenylmethyl and pyridinylacetamide groups.

    4-TERT-BUTYL-1-(2-(4-CHLOROPHENYL)-2-OXOETHYL)PYRIDINIUM BROMIDE: Contains similar structural elements but differs in the overall molecular structure.

Uniqueness

2-(4-TERT-BUTYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25ClN2O2

Molecular Weight

408.9 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H25ClN2O2/c1-24(2,3)19-11-13-20(14-12-19)29-17-23(28)27(22-10-6-7-15-26-22)16-18-8-4-5-9-21(18)25/h4-15H,16-17H2,1-3H3

InChI Key

GAKQJSHXSCURGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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